
4,6,7-trifluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic aromatic organic compoundThe trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits for pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-1H-indole typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using trifluoromethanesulfonic acid sodium salt (CF₃SO₂Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole ring .
Industrial Production Methods: Industrial production of this compound often starts with 2,4,5-trifluorobenzoic acid as a precursor. The process involves several steps, including cyclization and subsequent functional group modifications to achieve the desired trifluoromethylated indole structure .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6,7-Trifluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite (CF₃OF) and cesium fluoroxysulfate (CsOSO₃F) are employed for electrophilic fluorination.
Major Products: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4,6,7-Trifluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Due to its enhanced stability and bioavailability, it is explored as a potential pharmaceutical agent, particularly in the development of drugs targeting central nervous system disorders and cancer
Wirkmechanismus
The mechanism of action of 4,6,7-trifluoro-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy as a drug candidate. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
2-Trifluoromethylindole: Another fluorinated indole derivative with similar properties but different substitution patterns.
3-Fluoroindole: A simpler fluorinated indole with a single fluorine atom.
4,5,6,7-Tetrafluoroindole: A highly fluorinated indole with four fluorine atoms.
Uniqueness: 4,6,7-Trifluoro-1H-indole is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and bioavailability .
Eigenschaften
Molekularformel |
C8H4F3N |
|---|---|
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
4,6,7-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6(10)7(11)8-4(5)1-2-12-8/h1-3,12H |
InChI-Schlüssel |
ZTDWUZALAINFRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=CC(=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


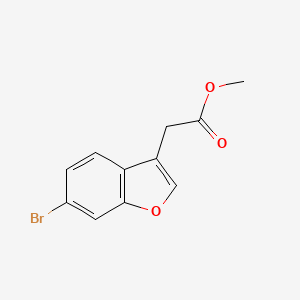
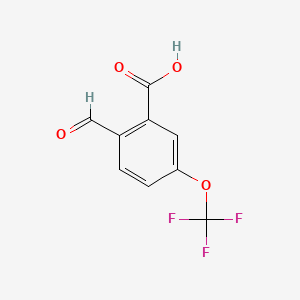
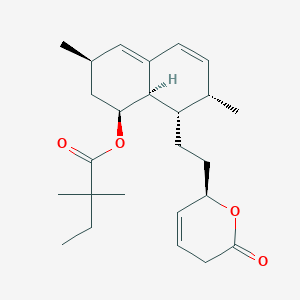
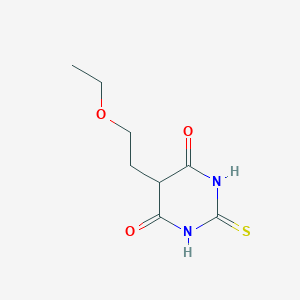
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
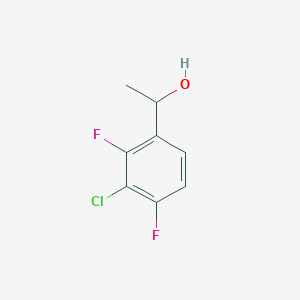
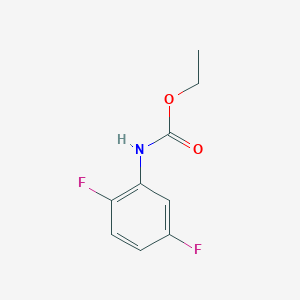
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
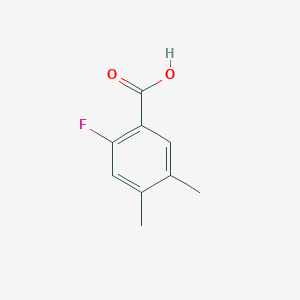
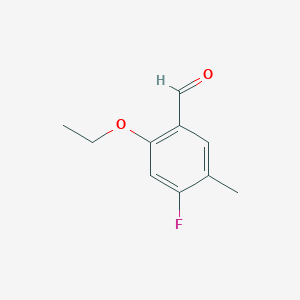
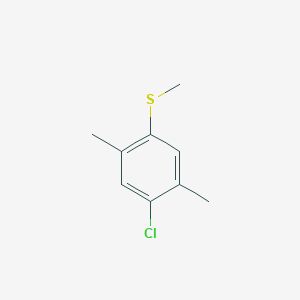

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
